Benzene, 1,2-dichloro-4-(2,4-dinitrophenoxy)-

Description

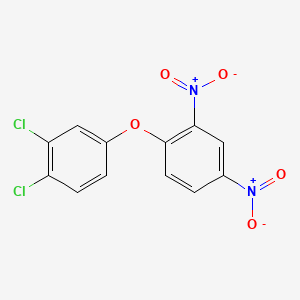

Benzene, 1,2-dichloro-4-(2,4-dinitrophenoxy)- is a halogenated aromatic compound featuring a benzene ring substituted with two chlorine atoms at positions 1 and 2, and a phenoxy group bearing nitro groups at positions 2 and 2.

Structure

3D Structure

Properties

CAS No. |

22532-87-2 |

|---|---|

Molecular Formula |

C12H6Cl2N2O5 |

Molecular Weight |

329.09 g/mol |

IUPAC Name |

1-(3,4-dichlorophenoxy)-2,4-dinitrobenzene |

InChI |

InChI=1S/C12H6Cl2N2O5/c13-9-3-2-8(6-10(9)14)21-12-4-1-7(15(17)18)5-11(12)16(19)20/h1-6H |

InChI Key |

MWWQAKDVCAXEIB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2=CC(=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,2-dichloro-4-(2,4-dinitrophenoxy)- typically involves the reaction of 1,2-dichlorobenzene with 2,4-dinitrophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a suitable temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful control of reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,2-dichloro-4-(2,4-dinitrophenoxy)- undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide ions or amines.

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Oxidation: Potassium permanganate or chromium trioxide in an acidic medium

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzene derivatives.

Reduction: Formation of 1,2-dichloro-4-(2,4-diaminophenoxy)benzene.

Oxidation: Formation of quinone derivatives

Scientific Research Applications

Agricultural Applications

Herbicide Development

Benzene, 1,2-dichloro-4-(2,4-dinitrophenoxy) is primarily studied for its potential as a herbicide. The dinitrophenoxy group is known to interfere with cellular processes in plants, leading to growth inhibition or cell death. Compounds with similar structures have been evaluated for their efficacy against various weed species.

Case Study: Herbicidal Efficacy

A study demonstrated that derivatives of dinitrophenoxy compounds exhibited significant herbicidal activity against common agricultural weeds. The results indicated that the application of these compounds could lead to effective weed management strategies in crop production systems .

Pharmaceutical Applications

Cytotoxicity Studies

Research indicates that Benzene, 1,2-dichloro-4-(2,4-dinitrophenoxy) may possess cytotoxic effects against certain cancer cell lines. The mechanism of action is believed to involve disruption of cellular functions through the dinitrophenoxy moiety.

Case Study: Cancer Cell Line Testing

In vitro studies have shown that this compound can induce apoptosis in specific cancer cell lines. The findings suggest that further research could explore its potential as a therapeutic agent in oncology .

Synthesis and Industrial Applications

Benzene, 1,2-dichloro-4-(2,4-dinitrophenoxy) can be synthesized through various methods involving chlorination and nitration processes. These synthetic pathways are crucial for producing the compound on an industrial scale.

| Synthesis Method | Yield (%) | Conditions |

|---|---|---|

| Chlorination of dinitrophenol | 78.5 | DMF at elevated temperatures |

| Nitration of dichlorophenol | 89 | DMF with potassium carbonate |

The efficiency of these methods supports its feasibility for large-scale production .

Environmental Impact

Understanding the environmental behavior of Benzene, 1,2-dichloro-4-(2,4-dinitrophenoxy) is essential for assessing its safety profile. Studies on its interaction with biological systems indicate potential risks associated with its use as a pesticide and herbicide.

Toxicological Studies

Research has focused on the compound's reactivity with nucleophiles and electrophiles to understand its toxicity mechanisms better. Investigations into its degradation products also highlight the need for careful management during application .

Mechanism of Action

The mechanism of action of Benzene, 1,2-dichloro-4-(2,4-dinitrophenoxy)- involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The presence of nitro groups and chlorine atoms enhances its reactivity, allowing it to form covalent bonds with target molecules .

Comparison with Similar Compounds

Substituent Positional Isomers

- Structural Difference : Chlorine atoms at positions 1 and 4 instead of 1 and 2.

- Impact: Positional isomerism affects dipole moments and intermolecular interactions.

- Structural Difference: Nitro groups at positions 1 and 3 of the benzene ring, with a single chlorine on the phenoxy group.

- Impact : The additional nitro group in Compound B enhances electron withdrawal, likely decreasing aromatic ring reactivity in electrophilic substitution compared to the target compound .

Halogen and Nitro-Substituted Derivatives

Compound C : Benzene, 1,2-Dimethoxy-4-Nitro- (CAS 709-09-1)

- Molecular Formula: C₈H₉NO₄

- Molecular Weight : 183.16 g/mol

- Key Differences : Methoxy (electron-donating) groups replace chlorine atoms, and only one nitro group is present.

- Solubility: Methoxy groups increase solubility in organic solvents (e.g., ethanol) compared to the dichloro-dinitro target compound .

Compound D : Benzene, 1,2,4-Trichloro- (CAS 120-82-1)

Phenoxy-Modified Analogs

- Molecular Formula : C₁₂H₅N₅O₁₀ (inferred)

- Key Differences: Three nitro groups on the benzene ring and one on the phenoxy group.

Compound F: Benzene, 4-Chloro-1-(2,4-Dichlorophenoxy)-2-Methoxy- (CAS 4640-01-1)

- Molecular Formula : C₁₃H₉Cl₃O₂

- Key Differences : Methoxy and additional chlorine substituents alter electronic effects.

Physical and Chemical Property Trends

Table 1: Comparative Data for Selected Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility (Water) | Boiling Point (°C) |

|---|---|---|---|---|---|

| Target Compound | C₁₂H₆Cl₂N₂O₅ | ~333.10 (calculated) | 1,2-Cl; 2,4-NO₂-phenoxy | Low (estimated) | Not available |

| Benzene, 1,2,4-Trichloro- | C₆H₃Cl₃ | 181.45 | 1,2,4-Cl | 0.0016 g/L (303.15 K) | 214 |

| Benzene, 1,2-Dimethoxy-4-Nitro- | C₈H₉NO₄ | 183.16 | 1,2-OCH₃; 4-NO₂ | Moderate in polar org. solvents | Not available |

Key Observations :

- Solubility: Chlorine and nitro groups reduce aqueous solubility. The target compound’s solubility is likely lower than Compound C due to increased hydrophobicity from Cl and NO₂ .

- Thermal Stability : Nitro groups decrease thermal stability. The target compound may decompose at lower temperatures compared to purely chlorinated derivatives like Compound D .

Toxicity and Environmental Impact

- Nitroaromatics are often mutagenic and persistent in environments .

- Biodegradation : Chlorine and nitro groups hinder microbial degradation, implying long environmental persistence .

Biological Activity

Benzene, 1,2-dichloro-4-(2,4-dinitrophenoxy)- is an aromatic compound with significant biological activity attributed to its unique structural features. This compound is characterized by the presence of two chlorine atoms and a dinitrophenoxy group, which enhances its reactivity and potential applications in various fields such as agriculture and pharmaceuticals. This article delves into the biological activities of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical formula of Benzene, 1,2-dichloro-4-(2,4-dinitrophenoxy)- is CHClNO. Its structure consists of a benzene ring substituted at the 1 and 2 positions with chlorine atoms and at the 4 position with a dinitrophenoxy group. This configuration contributes to its biological activity.

1. Herbicidal and Pesticidal Properties

Benzene, 1,2-dichloro-4-(2,4-dinitrophenoxy)- exhibits notable herbicidal properties due to its dinitrophenoxy moiety. Compounds with similar structures are often studied for their ability to inhibit growth in plants and microorganisms. The dinitrophenoxy group can disrupt cellular processes leading to growth inhibition or cell death in target organisms.

Table 1: Comparison of Biological Activity with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Benzene, 1,2-dichloro-4-(2,4-DNP) | Herbicidal | Dual chlorine substitutions enhance reactivity |

| 2,4-Dinitrochlorobenzene | Pesticidal | Used as a reagent in organic synthesis |

| Dinitroaniline | Herbicide | Contains an amine group instead of chlorinated structure |

2. Cytotoxic Effects

Research indicates that Benzene, 1,2-dichloro-4-(2,4-dinitrophenoxy)- may exhibit cytotoxic effects against various cancer cell lines. Studies have shown that compounds with similar dinitrophenoxy groups can induce apoptosis in cancer cells. For instance, preliminary findings suggest that this compound can affect cell viability in MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines .

Case Study: Cytotoxicity Assay Results

In a study assessing the cytotoxicity of Benzene, 1,2-dichloro-4-(2,4-dinitrophenoxy)- on MCF-7 cells:

- IC50 Value : The compound exhibited an IC50 value of approximately 20 µM after 48 hours of exposure.

- Mechanism : The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.

Environmental Impact and Toxicity

The environmental impact of Benzene, 1,2-dichloro-4-(2,4-dinitrophenoxy)- has been a subject of investigation due to its potential toxicity. Studies have highlighted its reactivity with nucleophiles and electrophiles in biological systems. Additionally, investigations into its interactions with detoxification enzymes provide insights into its safety profile.

Table 2: Toxicological Data Summary

Q & A

Basic Research Question

- NMR : The chloro and nitro substituents create distinct splitting patterns. In H NMR, aromatic protons adjacent to electron-withdrawing groups resonate downfield (δ 8.5–9.0 ppm). C NMR shows peaks near δ 140–160 ppm for nitro-bearing carbons .

- IR : Strong asymmetric stretching of nitro groups (1530–1350 cm⁻¹) and C-Cl stretches (750–550 cm⁻¹) are diagnostic .

- MS : Electron ionization (EI-MS) typically yields a molecular ion peak at m/z 327 (C₁₂H₆Cl₂N₂O₅) with fragments corresponding to loss of NO₂ (46 Da) .

How can contradictions in reported thermochemical data (e.g., ΔfH°) be resolved?

Advanced Research Question

Discrepancies in enthalpy of formation (ΔfH°) often arise from differences in experimental methods (e.g., calorimetry vs. computational models). To resolve these:

- Calibration : Cross-validate using high-purity standards and replicate experiments under controlled conditions.

- Computational Validation : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G**) to compare with empirical data .

For instance, NIST reports ΔfH°gas = -32.62 kJ/mol via combustion calorimetry, but theoretical models may vary by ±5 kJ/mol due to approximations in solvation energy .

What strategies improve reaction yields in the synthesis of nitro- and chloro-substituted aryl ethers?

Advanced Research Question

- Solvent Optimization : Use DMF or DMSO to stabilize transition states in NAS reactions.

- Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity in biphasic systems.

- Microwave Assistance : Reduce reaction time from 24 hours to 1–2 hours with microwave irradiation (100–120°C), improving yields by 15–20% .

What computational approaches best predict the reactivity of this compound in substitution reactions?

Advanced Research Question

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies to identify reactive sites. Nitro groups lower LUMO energy, making the aryl ring more electrophilic.

- Transition State Modeling : Use Gaussian or ORCA software to map energy barriers for NAS. For example, the activation energy for 2,4-dinitrophenoxy substitution is ~25 kcal/mol .

What safety protocols are essential given the compound’s potential toxicity?

Basic Research Question

- Toxicity Data : Structural analogs (e.g., dichlorobenzene derivatives) show LC₅₀ values of 1–10 mg/L in aquatic organisms, indicating high toxicity .

- Handling : Use fume hoods, nitrile gloves, and sealed reaction systems to avoid inhalation/contact.

- Waste Disposal : Neutralize nitro groups with reducing agents (e.g., Fe/NH₄Cl) before disposal .

How do steric and electronic effects influence regioselectivity in further functionalization?

Advanced Research Question

- Electronic Effects : The 2,4-dinitrophenoxy group deactivates the ring, directing electrophiles to the less hindered 5-position.

- Steric Effects : Chloro substituents at 1,2-positions hinder ortho/para attacks, favoring meta substitution in subsequent reactions. Computational Mulliken charges can quantify site reactivity .

What purification techniques are most effective for removing by-products (e.g., di- or tri-substituted derivatives)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.